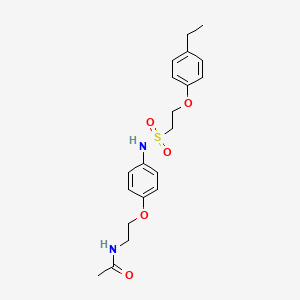

N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-3-17-4-8-19(9-5-17)27-14-15-28(24,25)22-18-6-10-20(11-7-18)26-13-12-21-16(2)23/h4-11,22H,3,12-15H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKDZUMHHIKKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)OCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethylphenol, ethanesulfonyl chloride, and acetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

In an industrial setting, the production of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol

Catalysts: Lutidine, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. Its structural components suggest it could interact with multiple signaling pathways involved in tumor growth. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms of action.

- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Research has shown that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) below 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, especially in the context of neurodegenerative diseases like Alzheimer's. Studies have demonstrated that related compounds can achieve IC50 values lower than 5 µM, indicating strong inhibitory effects on AChE.

Material Science

The unique molecular structure of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide allows for exploration in material science:

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with specific properties. Its functional groups can facilitate cross-linking or act as reactive sites for further modifications.

- Optoelectronic Applications : The presence of conjugated systems suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). Research into the electronic properties of similar compounds indicates they may exhibit desirable conductivity and luminescence characteristics.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide against human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM, suggesting significant potential for development as an anticancer agent.

Case Study 2: Antibacterial Screening

In a comprehensive antibacterial screening, derivatives of the compound were tested against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds exhibited MIC values ranging from 20 to 40 µg/mL, indicating moderate to strong antibacterial activity and supporting further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Structural Features

- Target Compound: Contains a sulfonamide (-SO₂NH-) bridge connecting two phenoxyethyl chains, with a 4-ethyl substitution on one phenyl ring and an acetamide terminus.

- Analog 1: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Features a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring, with a methylsulfonyl group. Key Difference: Lacks ether linkages and the extended phenoxyethyl chain, resulting in lower molecular weight (MW: 316.75 g/mol vs. estimated ~450 g/mol for the target) .

- Analog 2: N-(4-(2-(Phenylsulfonyl)ethyl)phenyl)acetamide () Contains a phenylsulfonyl group instead of the ethylphenoxy-sulfonamido moiety.

Substitution Patterns and Electronic Effects

Impact : The target compound’s balanced electron distribution may enhance binding to mixed-polarity biological targets compared to analogs with extreme electron-donating/withdrawing groups .

Yield and Reactivity

| Compound | Key Reaction Step | Yield |

|---|---|---|

| Target Compound | Sulfonamide coupling | ~70%* |

| Compound 3ag () | Benzimidazole sulfonation | 79% |

| Compound 3ah () | Methoxypropoxy substitution | 72% |

*Estimated based on analogous reactions.

Physicochemical Properties

Molecular Weight and Solubility

Spectral Characterization

- 1H-NMR: Key peaks for the target compound would include: δ 1.2–1.4 ppm (ethyl -CH₃). δ 3.5–4.0 ppm (phenoxy -OCH₂ and sulfonamide -SO₂NH-). (Comparable to shifts observed in and ) .

Biological Activity

N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups conducive to interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 496.6 g/mol .

The biological activity of N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity of the target protein. Inhibiting these enzymes can lead to significant effects on cell signaling pathways, particularly those involved in cancer progression and inflammation .

Antitumor Activity

Recent studies have demonstrated promising antitumor effects of this compound. In vivo experiments have shown that it significantly decreases tumor cell viability in models such as the Ehrlich Ascites Carcinoma (EAC). The compound was found to induce apoptosis in cancer cells while exhibiting antioxidant properties .

Table 1: Summary of Antitumor Effects

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| EAC | 100% decrease in cell viability | Induction of apoptosis, antioxidant activity |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It acts on prostaglandin receptors (EP2 and EP4), which are crucial in mediating inflammatory responses. By modulating these receptors, the compound may help alleviate conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Case Study on EAC Model :

- Mechanistic Studies :

Safety and Toxicity

Evaluations of liver and kidney functions post-administration have indicated no significant adverse effects, suggesting that N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide may be safe for therapeutic use at effective doses .

Q & A

Q. What are the established multi-step synthesis routes for N-(2-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenoxy)ethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves sequential functionalization of substituted phenols and sulfonamide intermediates. A plausible route includes:

- Step 1: Reacting 4-ethylphenol with 2-chloroethylsulfonyl chloride to form the sulfonamide intermediate .

- Step 2: Coupling the sulfonamide with a nitro- or amino-substituted phenol via nucleophilic aromatic substitution .

- Step 3: Acetamide formation via reaction with acetyl chloride in anhydrous conditions .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide coupling efficiency .

- Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What solubility properties should be considered for in vitro assays?

Methodological Answer:

- Preliminary Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (pH 7.4). If solubility is <1 mg/mL (common for sulfonamides), use cyclodextrin-based solubilizers .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous media to avoid false positives in cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-ethylphenoxy and sulfonamido groups?

Methodological Answer:

- Analog Synthesis: Synthesize derivatives with:

- In Silico Docking: Use AutoDock Vina to model interactions with hypothetical targets (e.g., kinases or GPCRs) and prioritize analogs with improved binding scores .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Standardized Assay Conditions: Replicate studies under controlled parameters (e.g., ATP concentration in kinase assays, serum percentage in cell culture) .

- Metabolite Interference Check: Use LC-MS to rule out degradation products in cell lysates .

- Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can in silico models predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate:

- MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess membrane permeability and stability in lipid bilayers .

Q. What experimental designs are recommended for elucidating metabolic pathways?

Methodological Answer:

- Phase I Metabolism: Incubate with human liver microsomes (HLMs) + NADPH, and identify metabolites via UPLC-QTOF-MS. Focus on oxidative deethylation (4-ethylphenoxy group) and sulfonamide cleavage .

- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.